Methyl 4-oxo-1-(1-phenylethyl)piperidine-2-carboxylate
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Overview
Description
Methyl 4-oxo-1-(1-phenylethyl)piperidine-2-carboxylate is a chemical compound with the molecular formula C15H19NO3 and a molecular weight of 261.31626 g/mol . This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various drug classes and alkaloids .
Preparation Methods
The synthesis of Methyl 4-oxo-1-(1-phenylethyl)piperidine-2-carboxylate involves the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield the free base of 1-benzyl-3-methoxycarbonyl-4-piperidone, which is subsequently converted to the desired product using hydrochloric acid .
Chemical Reactions Analysis
Methyl 4-oxo-1-(1-phenylethyl)piperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Scientific Research Applications
Methyl 4-oxo-1-(1-phenylethyl)piperidine-2-carboxylate has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Industry: It is used in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 4-oxo-1-(1-phenylethyl)piperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s piperidine core allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it useful in drug development .
Comparison with Similar Compounds
Methyl 4-oxo-1-(1-phenylethyl)piperidine-2-carboxylate can be compared with other similar compounds such as:
Methyl 4-oxo-3-piperidinecarboxylate: This compound has a similar structure but lacks the phenylethyl group, which can affect its biological activity and chemical properties.
1-Benzyl-3-methoxycarbonyl-4-piperidone: This compound is an intermediate in the synthesis of this compound and has different reactivity due to the presence of the benzyl group.
This compound stands out due to its unique combination of the piperidine core and the phenylethyl group, which can enhance its interaction with biological targets and its utility in various applications .
Properties
Molecular Formula |
C15H19NO3 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
methyl 4-oxo-1-(1-phenylethyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C15H19NO3/c1-11(12-6-4-3-5-7-12)16-9-8-13(17)10-14(16)15(18)19-2/h3-7,11,14H,8-10H2,1-2H3 |
InChI Key |
KUYDWOLTNTUXBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(=O)CC2C(=O)OC |
Origin of Product |
United States |
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